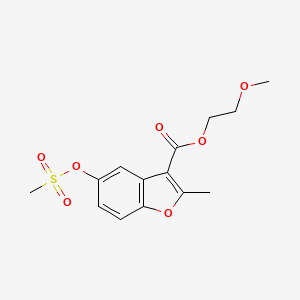

2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate, also known as MBCO, is a synthetic compound that belongs to the benzofuran class of compounds. MBCO is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. PKC is also implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have explored the synthesis of derivatives related to 2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate for potential pharmacological applications. For instance, compounds demonstrating antiplatelet and analgesic activities have been synthesized, leveraging modifications in the benzofuran scaffold to enhance these effects. Such derivatives have been evaluated in vitro for their antiplatelet activity and in vivo for antinociceptive properties, indicating a broad spectrum of pharmacological potential (Bruno et al., 2004).

Chemical Synthesis and Methodology

In the realm of synthetic chemistry, methods for efficiently converting carboxylic acids to N-methoxy-N-methyl (Weinreb) amides using methanesulfonyl chloride highlight the utility of such compounds in synthetic routes. This process is particularly relevant for the synthesis of complex organic molecules, offering a streamlined approach to amide formation (Woo et al., 2004).

Novel Synthetic Routes and Catalysis

Another area of application involves developing novel synthetic routes for creating structurally diverse molecules. For example, the catalytic use of methanesulfonic acid for the one-pot synthesis of benzoxazoles from carboxylic acids represents a significant advancement in the efficiency of heterocyclic compound synthesis. This method supports the generation of compounds with potential biological activity, showcasing the versatility of the methanesulfonate group in facilitating chemical transformations (Kumar et al., 2008).

Antimicrobial Activity

The exploration of antimicrobial activity in derivatives of this compound reveals the potential for developing new antimicrobial agents. Research into halogen and aminoalkyl derivatives has provided insights into their effectiveness against various microbial strains, highlighting the role of structural modifications in enhancing antimicrobial efficacy (Krawiecka et al., 2012).

Green Chemistry Applications

Furthermore, the use of ionic liquids, such as 1-methoxyethyl-3-methylimidazolium methanesulfonate, for benzoylation reactions underscores the importance of developing environmentally benign synthetic methodologies. This approach exemplifies the shift towards "green" chemistry, reducing the reliance on hazardous solvents and promoting safer, more sustainable chemical processes (Prasad et al., 2005).

Mechanism of Action

Target of Action

The primary targets of similar compounds, such as 2’-O-(2-Methoxyethyl) modified oligonucleotides, are typically specific sequences within RNA . By recognizing these sequences through complementary base pairing, these compounds can control processes that affect disease .

Mode of Action

These compounds interact with their targets by binding to the RNA sequence. This binding can modulate protein production, as RNA plays a central role in the expression of all genes .

Biochemical Pathways

Similar compounds often impact the pathways related to the expression of the target genes .

Pharmacokinetics

They are large, highly negatively charged molecules that must cross cell membranes to reach their molecular targets .

Result of Action

The result of the compound’s action would depend on the specific RNA target and the effect of its modulation on protein production. This could potentially lead to the alteration of disease processes .

Action Environment

The action, efficacy, and stability of such compounds can be influenced by various environmental factors. For instance, the presence of certain enzymes can impact the stability of the compound. Additionally, factors like temperature and pH could potentially affect the compound’s action and stability .

properties

IUPAC Name |

2-methoxyethyl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O7S/c1-9-13(14(15)19-7-6-18-2)11-8-10(21-22(3,16)17)4-5-12(11)20-9/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBUATSHLUTHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2575180.png)

![N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2575184.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575191.png)

![2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid](/img/structure/B2575198.png)

![N-(benzo[d]thiazol-5-yl)-2,4-dichlorobenzamide](/img/structure/B2575200.png)

![4-Cyclopropyl-5-fluoro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2575201.png)